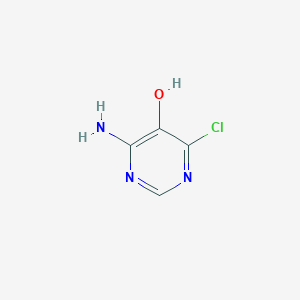

4-Amino-6-chloropyrimidin-5-ol

Descripción general

Descripción

4-Amino-6-chloropyrimidin-5-ol is an organic compound belonging to the family of pyrimidine derivatives. This compound has garnered significant research interest due to its unique physicochemical and biological properties, making it an important molecule with various applications in different fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ammonia, followed by hydrolysis to yield the desired compound . Another approach includes the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-chloropyrimidin-5-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to an amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethylformamide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products:

Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Produce compounds like 4-amino-6-chloropyrimidin-5-one.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-inflammatory Effects

4-Amino-6-chloropyrimidin-5-ol derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds inhibit the expression and activity of key inflammatory mediators, suggesting potential therapeutic applications in treating conditions characterized by inflammation.

2. Cancer Treatment

Studies have shown that this compound can serve as an intermediate in synthesizing anticancer agents. Its derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, showcasing promising cytotoxic effects . For instance, compounds derived from this pyrimidine have been tested against breast, lung, and ovarian cancer cell lines, revealing significant anti-tumor activity .

3. Inhibition of Bruton's Tyrosine Kinase

Recent patents highlight the potential of this compound derivatives as selective inhibitors of Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers. These compounds may provide therapeutic benefits in conditions such as rheumatoid arthritis and B-cell lymphomas .

Organic Synthesis Applications

1. Synthesis of Pyrimidine Derivatives

This compound is utilized in the synthesis of various pyrimidine derivatives through mono- and diamination processes. The chlorine atom can be substituted by amino groups via nucleophilic substitution reactions with adamantylalkylamines, allowing for the creation of complex molecular architectures.

2. Prototropic Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the prototropic equilibrium of this compound and its derivatives, providing insights into their structural dynamics and reactivity.

Agrochemical Applications

The versatility of this compound extends to agrochemicals, where it may be used as a building block for developing herbicides or pesticides. Its biological activity can be harnessed to create compounds that target specific pests or diseases affecting crops.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of inflammatory mediators |

| Cancer treatment | Cytotoxicity against cancer cell lines | |

| Btk inhibition | Targeting autoimmune diseases and certain cancers | |

| Organic Synthesis | Synthesis of pyrimidine derivatives | Nucleophilic substitution reactions |

| Prototropic equilibrium studies | Structural dynamics analysis via NMR | |

| Agrochemicals | Development of herbicides/pesticides | Targeting specific agricultural pests |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting their potential use in treating chronic inflammatory conditions.

- Cancer Cell Line Testing : In vitro tests showed that certain derivatives inhibited cell proliferation by over 75% in specific cancer cell lines, indicating their promise as anticancer agents.

- Btk Inhibition Research : Recent findings highlight the effectiveness of new derivatives in inhibiting Btk activity, showcasing their potential for treating autoimmune disorders.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-chloropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity and protein synthesis in cancer cells, thereby reducing cell proliferation . The compound’s ability to bind to and inhibit enzymes is a key aspect of its biological activity .

Comparación Con Compuestos Similares

4-Amino-6-chloropyrimidine: Shares a similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.

2-Amino-4-chloropyrimidine: Another related compound with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness: 4-Amino-6-chloropyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which confer specific reactivity and biological activity that are not observed in its analogs.

Actividad Biológica

4-Amino-6-chloropyrimidin-5-ol is a pyrimidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, characterized by an amino group at position 4, a hydroxyl group at position 5, and a chlorine atom at position 6, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO. Its structure influences its reactivity and interaction with biological targets. The presence of both an amino group and a hydroxyl group enhances its ability to participate in hydrogen bonding and other interactions critical for biological activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to inhibit various kinase activities, which are essential for cell proliferation and survival. This inhibition can lead to reduced cell growth in cancer cells, making it a candidate for anticancer therapies .

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has demonstrated the ability to inhibit specific kinases involved in cell signaling pathways that regulate cell division and survival.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), suggesting potential use in treating inflammatory conditions .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Studies : In vitro studies have shown that treatment with this compound leads to significant reductions in the proliferation of various cancer cell lines, including breast and lung cancer cells .

- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in the cell cycle suggests a targeted approach to cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies:

- Inhibition of Inflammatory Mediators : It has been reported to reduce levels of inflammatory cytokines and mediators in cellular models, indicating its potential for treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the downregulation of cyclin D1 expression, a key regulator of the cell cycle .

- Anti-inflammatory Response : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a notable decrease in TNF-α levels and reduced edema formation in mice. This suggests its potential application in managing acute inflammatory responses.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino at position 4, Hydroxyl at 5 | Anticancer, Anti-inflammatory |

| 4-Amino-6-methylpyrimidin-5-ol | Methyl instead of Chlorine | Less potent anti-inflammatory |

| 2-Amino-4-chloropyrimidine | Lacks hydroxyl group | Primarily antibacterial |

Propiedades

IUPAC Name |

4-amino-6-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZXUFHBRJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515156 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-42-3 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.